molecular formula C19H16N2O2 B2859280 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide CAS No. 2034304-46-4

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide

Cat. No.: B2859280
CAS No.: 2034304-46-4
M. Wt: 304.349
InChI Key: YNAYVVAYQJPREY-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. Benzofuran compounds are recognized for their diverse biological activities and presence in numerous pharmacologically active molecules . This compound features a benzofuran core structure linked to a 3-cyanobenzamide group via a propan-2-yl chain, a structural motif common in compounds investigated for various therapeutic targets. Researchers are particularly interested in benzofuran derivatives like this compound due to their potential interactions with central nervous system targets and enzyme systems . The benzofuran scaffold has demonstrated considerable research utility across multiple domains, with documented activities including neuroprotective effects through inhibition of NMDA-induced excitotoxicity, antioxidant properties through free radical scavenging, and potential anti-inflammatory actions . The specific substitution pattern of this compound, particularly the cyano group positioned on the benzamide ring, may influence its electronic properties and binding affinity to biological targets, making it a valuable chemical tool for structure-activity relationship studies. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive product documentation including analytical data and quality control information is provided with each batch to ensure research reproducibility. Researchers working in neuroscience, oncology, and infectious disease may find this compound particularly valuable for investigating novel biological pathways and therapeutic approaches.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(9-17-11-15-6-2-3-8-18(15)23-17)21-19(22)16-7-4-5-14(10-16)12-20/h2-8,10-11,13H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAYVVAYQJPREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Friedel-Crafts reaction to form the benzofuran ring, followed by subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide is used as a building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of novel compounds with potential therapeutic properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Benzofuran derivatives have shown promise in inhibiting the growth of various microbial strains and cancer cells .

Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a valuable candidate for further research .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance .

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can interact with biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The cyanobenzamide moiety can further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison:

Substituent Variations in the Benzamide Core
Compound Name Substituent on Benzamide Benzofuran/Alternative Moiety Key Properties/Applications Reference
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide 3-Cyano 1-Benzofuran-2-yl HDAC inhibition precursor
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide 4-Methoxy Phenylpropanolamine Bioactive peptide mimetic
R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide 4-Cyano, 2-Nitro Benzyl(methyl)amino-propan-2-yl Radiochemical synthesis precursor
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide 4-Isopropoxy Phenylpropanolamine Enhanced metabolic stability

Key Observations :

  • The benzofuran moiety replaces phenylpropanolamine scaffolds in other analogs, reducing hydrogen-bonding capacity but increasing aromatic stacking interactions .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propan-2-yl group and a cyanobenzamide structure. This unique configuration may contribute to its biological properties, particularly in targeting specific cellular mechanisms.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on related benzofuran derivatives have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM) Assay Type
This compoundA549 (Lung Cancer)TBD2D Assay
This compoundHCC827 (Lung Cancer)TBD3D Assay
This compoundNCI-H358 (Lung Cancer)TBD2D Assay

In a study evaluating the cytotoxicity of various compounds, it was found that those with similar structures displayed higher activity in 2D assays compared to 3D models, indicating that the microenvironment plays a significant role in drug efficacy .

The proposed mechanism of action for compounds like this compound includes:

  • DNA Binding: Many compounds interact with DNA, and studies suggest that similar structures predominantly bind within the minor groove of AT-DNA, potentially disrupting replication and transcription processes .
  • Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells. This effect is crucial for their antitumor efficacy.

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting antimicrobial activity associated with benzofuran derivatives. The following table summarizes findings from recent studies:

Compound Microorganism Activity Reference
This compoundStaphylococcus aureusModerate Inhibition
This compoundEscherichia coliLow Inhibition

These findings indicate that while the compound may not be as potent as traditional antibiotics, it shows potential as an adjunct treatment or in combination therapies.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several benzofuran derivatives, including this compound. The compound demonstrated significant cytotoxicity against A549 and HCC827 cell lines with IC50 values indicating effective concentrations for inhibiting cell growth. Further optimization of the chemical structure was suggested to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial potential of benzofuran derivatives. The study highlighted that while some compounds exhibited moderate activity against Gram-positive bacteria, further research is needed to understand the full scope of their antimicrobial properties and potential mechanisms .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) preparation of the benzofuran-propan-2-ylamine intermediate and (2) coupling with 3-cyanobenzoyl chloride. The benzofuran moiety can be synthesized via cyclization of 2-hydroxyacetophenone derivatives using acid catalysis . For the amide coupling, nucleophilic acyl substitution under inert conditions (e.g., DCM, triethylamine) is employed. Optimization includes:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
  • Yield improvement : Using excess 3-cyanobenzoyl chloride (1.2 eq) and catalytic DMAP to enhance reactivity .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzofuran ring (δ 6.8–7.5 ppm) and cyanobenzamide carbonyl (δ ~168 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 319.12).
  • HPLC-PDA : Assesses purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
  • X-ray Crystallography : SHELXL/SHELXTL programs refine crystal structures, resolving bond angles and torsional strain in the benzofuran-amide linkage .

Basic: What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™).
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Solubility : PBS/DMSO solubility profiling to guide in vivo studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency against specific targets?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzofuran 5-position to enhance π-stacking with enzyme active sites .
  • Amide Isosteres : Replace the cyanobenzamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
  • Protease Resistance : Methylation of the propan-2-ylamine NH group improves metabolic stability (assayed via liver microsomes) .
  • Computational Modeling : Molecular docking (AutoDock Vina) prioritizes derivatives with optimal binding to COX-2 or EGFR targets .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Environmental Factors : Control dissolved oxygen (hypoxia vs. normoxia) in cell culture, which impacts ROS-mediated activity .
  • Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance across replicates.

Advanced: What computational strategies elucidate the mechanism of action in enzymatic assays?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS evaluates binding stability over 100 ns trajectories.
  • QM/MM Calculations : Gaussian09 models electron transfer in CYP450-mediated metabolism .
  • Pharmacophore Mapping : Phase (Schrödinger) identifies critical interactions (e.g., benzofuran-C=O with Ser530 in COX-2) .
  • ADMET Prediction : SwissADME forecasts bioavailability and toxicity liabilities (e.g., CYP inhibition).

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Disorder in Propan-2-yl Chain : SHELXL’s PART instruction partitions disordered atoms, refining occupancy factors iteratively .
  • Twinned Crystals : XDS integrates data from multiple domains; TWINLAW identifies twin laws (e.g., twofold rotation).
  • Weak Diffraction : High-intensity synchrotron radiation (λ = 0.7 Å) improves resolution (<1.0 Å) for accurate electron density maps .

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